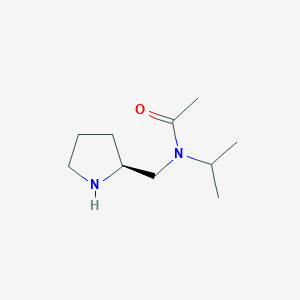

(S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide

Descripción

(S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a chiral acetamide derivative characterized by an (S)-configured pyrrolidin-2-ylmethyl group and an isopropyl substituent attached to the acetamide nitrogen. Its synthesis typically involves functionalizing the acetamide core with enantiomerically pure pyrrolidine derivatives, as indicated by analogs described in fluorochemical catalogs .

Propiedades

IUPAC Name |

N-propan-2-yl-N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)7-10-5-4-6-11-10/h8,10-11H,4-7H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGHPRHGBYUZAJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCN1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C[C@@H]1CCCN1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of central nervous system functions. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

(S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide features a pyrrolidine ring that contributes to its unique pharmacological properties. The molecular formula is C₉H₁₈N₂O, and it includes an isopropyl group and an acetamide moiety that are crucial for its biological interactions.

The compound acts primarily as a neuromodulator, influencing neurotransmitter systems such as dopamine and serotonin pathways. Its mechanism involves interaction with specific receptors and enzymes, potentially modulating their activity. This interaction can lead to alterations in various biochemical pathways, making it a candidate for therapeutic applications in neurological disorders.

Neurological Effects

Research indicates that (S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide exhibits notable effects on the central nervous system. It has been studied for its potential to alleviate symptoms associated with conditions such as anxiety and depression by influencing neurotransmitter levels.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and receptors involved in neurochemical signaling. For example, binding affinity studies suggest that it interacts with various receptor types, which may lead to enhanced therapeutic efficacy .

Case Studies

- Study on Neuromodulation : A recent study explored the effects of (S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety scores compared to control groups, suggesting its potential as an anxiolytic agent.

- Receptor Interaction Studies : Another study focused on the compound's interaction with dopamine receptors. The findings revealed that it could act as a partial agonist at D2 receptors, indicating possible applications in treating dopamine-related disorders such as schizophrenia.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is crucial for optimizing its pharmacological properties. Modifications to the acetamide group or the pyrrolidine ring can enhance its bioavailability and selectivity towards specific targets.

| Modification | Effect on Activity |

|---|---|

| Isopropyl group | Increases lipophilicity, enhancing CNS penetration |

| Acetamide moiety | Essential for receptor binding affinity |

Aplicaciones Científicas De Investigación

Neuromodulation Potential

(S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide exhibits notable biological activity, particularly as a neuromodulator. It has been studied for its influence on neurotransmitter systems such as dopamine and serotonin pathways. Its structural features enable effective interaction with various receptors, making it a candidate for treating neurological disorders.

Interaction Studies

Interaction studies focus on the compound's binding affinity to biological targets, including receptors and enzymes. Techniques such as:

- Radiolabeled Binding Assays

- Fluorescence Polarization

- Surface Plasmon Resonance

are employed to determine its pharmacodynamics and pharmacokinetics, guiding further therapeutic development.

Therapeutic Applications

The primary applications of (S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide in pharmaceutical research include:

- Neurological Disorders : Potential treatment for conditions such as depression and anxiety by modulating neurotransmitter systems.

- Cancer Research : Investigated for its role in inhibiting specific cancer cell pathways through receptor interaction studies.

Case studies have demonstrated the efficacy of (S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide in various experimental setups:

- Neurological Studies : In vitro studies showed that this compound effectively modulates serotonin receptors, suggesting potential use in antidepressant therapies.

- Cancer Research : Preliminary data indicated that it may inhibit pathways involved in tumor growth, warranting further investigation into its anticancer properties.

- Pharmacokinetic Studies : Research on bioavailability highlighted modifications that could enhance its therapeutic profile, leading to improved drug formulations.

Comparación Con Compuestos Similares

Structural Analogs with Modified Amine Substituents

Compounds sharing the acetamide backbone but differing in amine substituents or pyrrolidine modifications include:

Key Observations :

- Substituent Position : Pyrrolidin-2-ylmethyl vs. pyrrolidin-3-ylmethyl groups alter spatial orientation, influencing steric interactions in biological systems.

Oxadiazole-Containing Isopropylamide Derivatives

Oxadiazole-isopropylamides, such as compounds 11u , 11v , and 11w , replace the pyrrolidine moiety with a 1,2,4-oxadiazole ring linked to aromatic or heteroaromatic groups:

Key Observations :

- Heterocyclic Influence : The oxadiazole ring introduces π-π stacking capabilities and hydrogen-bond acceptors, contrasting with the basic pyrrolidine nitrogen in the target compound.

- Isomer Ratios : NMR-determined isomer ratios (e.g., 3:1 or 5:1) suggest conformational flexibility or diastereomerism, which may correlate with bioavailability .

Chlorinated Acetamide Derivatives

Chlorinated analogs, such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and its derivatives , retain the acetamide core but feature chloro substituents and aromatic groups:

Key Observations :

- Reactivity: The chloro substituent in these compounds may enhance electrophilicity, increasing reactivity in nucleophilic environments compared to the non-halogenated target compound.

- Stability: Aryl-substituted chlorinated acetamides are often associated with environmental persistence, as noted in pesticide degradation studies .

Aminoethyl-Thiol and Phosphoramidate Derivatives

Compounds like 2-(Ethylisopropylamino)ethanethiol and O-Butyl N-isopropyl-N-methylphosphoramidocyanidate diverge significantly in structure but share amine or isopropyl motifs:

Key Observations :

Q & A

Q. What cryo-EM or crystallographic approaches resolve the compound’s binding mode to large macromolecular targets?

- Cryo-EM : Grid preparation with 2–4 µM protein-ligand complex, vitrification, and data collection on a 300 keV TEM.

- Crystallography : Co-crystallization using sitting-drop vapor diffusion (reservoir: PEG 3350, pH 7.5) and SHELXL refinement .

Methodological Considerations Table

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.